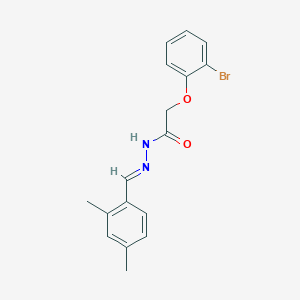![molecular formula C34H32N4O8 B3865514 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]](/img/structure/B3865514.png)
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]
Übersicht
Beschreibung
‘4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]' is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ‘Dioxane-based Schiff base’ and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ‘4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]' is not fully understood. However, it is believed that the compound acts by inhibiting the growth of bacteria, fungi, and cancer cells by disrupting their cell membranes. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The ‘Dioxane-based Schiff base’ has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. This compound has also been found to exhibit significant anticancer activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The ‘Dioxane-based Schiff base’ has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit significant activity against various microorganisms and cancer cells. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
The ‘Dioxane-based Schiff base’ has several potential future directions. It can be studied for its potential use as a corrosion inhibitor and as a dye for textiles. This compound can also be studied for its potential use in drug delivery systems. Further studies can be carried out to understand the mechanism of action of this compound and to develop more potent derivatives.
Wissenschaftliche Forschungsanwendungen
The ‘Dioxane-based Schiff base’ has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antibacterial, antifungal, and anticancer activities. This compound has also been studied for its potential use as a corrosion inhibitor and as a dye for textiles.
Eigenschaften
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O8/c1-41-27-11-3-23(4-12-27)21-35-37-31(39)25-7-15-29(16-8-25)45-33-34(44-20-19-43-33)46-30-17-9-26(10-18-30)32(40)38-36-22-24-5-13-28(42-2)14-6-24/h3-18,21-22,33-34H,19-20H2,1-2H3,(H,37,39)(H,38,40)/b35-21+,36-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPMYTUCVLRRD-JTOYJDTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC3C(OCCO3)OC4=CC=C(C=C4)C(=O)NN=CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC3OCCOC3OC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-methyl-2-(2-pyrazinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3865433.png)


![N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide](/img/structure/B3865464.png)


![4-tert-butyl-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B3865479.png)

![2-(1H-benzimidazol-2-yl)-3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B3865487.png)
![(6-methoxy-2-naphthyl)[1-(3-methoxypropanoyl)-3-piperidinyl]methanone](/img/structure/B3865509.png)


![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B3865527.png)
![2-{[4-(2-methylphenoxy)butyl]amino}ethanol](/img/structure/B3865539.png)